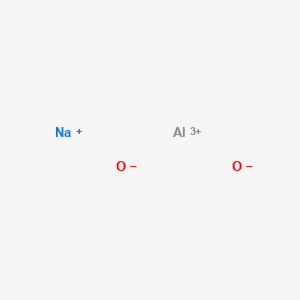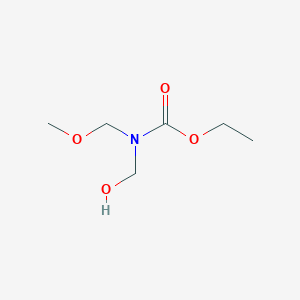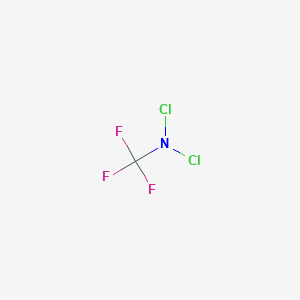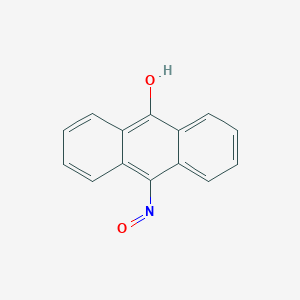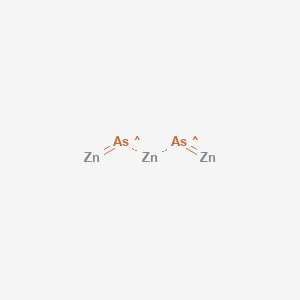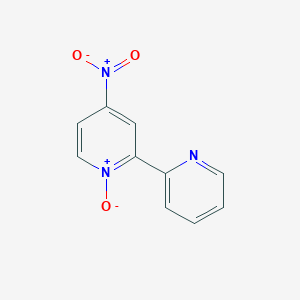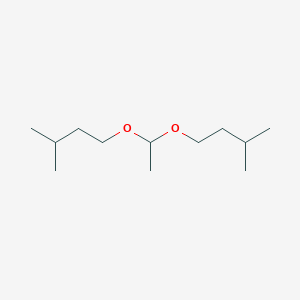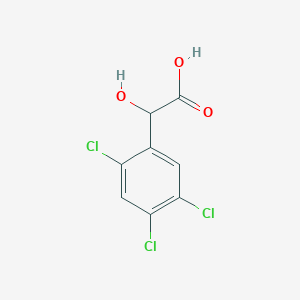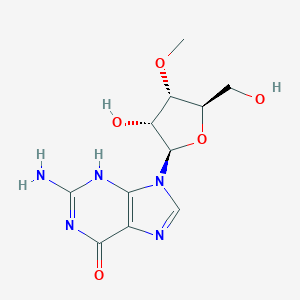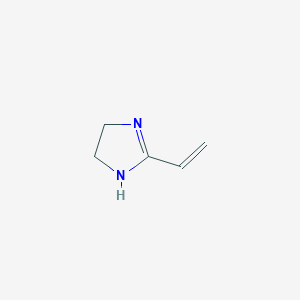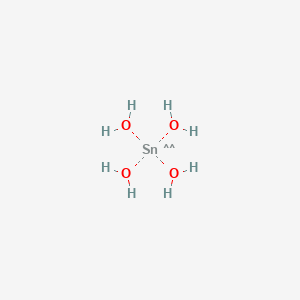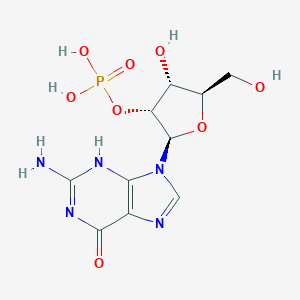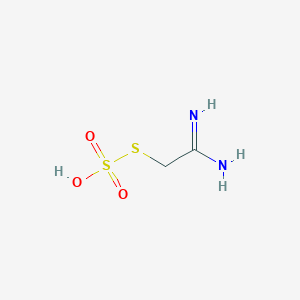
Methanethiol, amidino-, hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanethiol, amidino-, hydrogen thiosulfate, also known as AMHT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. AMHT is a sulfur-containing compound that has been studied for its unique properties and mechanisms of action. In
作用機序
The mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate is not fully understood, but it is believed to be related to its sulfur-containing structure. It has been shown to interact with reactive oxygen species and to have the ability to scavenge free radicals. Methanethiol, amidino-, hydrogen thiosulfate has also been shown to activate certain enzymes, such as glutathione peroxidase, which is involved in the detoxification of reactive oxygen species.
生化学的および生理学的効果
Methanethiol, amidino-, hydrogen thiosulfate has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, radioprotective effects, and anti-inflammatory effects. It has also been shown to have an effect on the immune system, with studies showing that it can enhance immune function in certain situations.
実験室実験の利点と制限
One of the advantages of using Methanethiol, amidino-, hydrogen thiosulfate in lab experiments is its antioxidant activity, which can be useful in studying oxidative stress-related diseases. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for the study of Methanethiol, amidino-, hydrogen thiosulfate. One area of interest is its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Another area of interest is its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of Methanethiol, amidino-, hydrogen thiosulfate and its potential applications in various scientific research areas.
合成法
Methanethiol, amidino-, hydrogen thiosulfate can be synthesized through a variety of methods, including the reaction of methanethiol with amidine and hydrogen thiosulfate. The reaction is typically carried out in a solvent, such as water or ethanol, and requires specific conditions, including pH and temperature, to achieve optimal yields. Other methods of synthesis include the reaction of methanethiol with thiosulfate and the reaction of amidine with thiosulfate.
科学的研究の応用
Methanethiol, amidino-, hydrogen thiosulfate has been studied for its potential applications in various scientific research areas, including biochemistry, pharmacology, and toxicology. It has been shown to have antioxidant properties and can scavenge free radicals, making it a potential therapeutic agent for oxidative stress-related diseases. Methanethiol, amidino-, hydrogen thiosulfate has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells.
特性
CAS番号 |
10319-70-7 |
|---|---|
製品名 |
Methanethiol, amidino-, hydrogen thiosulfate |
分子式 |
C2H6N2O3S2 |
分子量 |
170.22 g/mol |
IUPAC名 |
1-amino-1-imino-2-sulfosulfanylethane |
InChI |
InChI=1S/C2H6N2O3S2/c3-2(4)1-8-9(5,6)7/h1H2,(H3,3,4)(H,5,6,7) |
InChIキー |
QRSSTPPWTDEGJW-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)SS(=O)(=O)O |
正規SMILES |
C(C(=N)N)SS(=O)(=O)O |
その他のCAS番号 |
10319-70-7 |
同義語 |
Thiosulfuric acid hydrogen S-(2-amino-2-iminoethyl) ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




